
4,5,6,7-Tetrahydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydrobenzofuran, also known as Menthofuran, is a monoterpene flavor compound . It is one of the key constituents of peppermint oil and Euodia hortensis forma hortensis leaf oil . Its molecular formula is C10H14O and it has a molecular weight of 150.22 .
Synthesis Analysis
The synthesis of this compound derivatives has been described in several studies. For instance, one study describes the one-pot multicomponent synthesis of some novel 2-(2-naphthoyl)-6,6-dimethyl-3-aryl-2,3,6,7-tetrahydrobenzofuran-4(5H)-ones . Another study reports the synthesis of 2-phenyl-4-hydroxybenzofuran derivatives by dehydrogenation of 2-phenyl-4-oxo-4,5,6,7-tetrahydrobenzofuran under the influence of sulfur .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 80-82 °C/13 mmHg and a density of 0.97 g/mL at 25 °C . Its optical activity is [α]25/D +90°, c = 10 in methanol and its refractive index is n20/D 1.485 (lit.) .Aplicaciones Científicas De Investigación
Antibacterial Properties
- 4,5,6,7-Tetrahydrobenzofuran derivatives have shown potent antibacterial activities against both Gram-negative and Gram-positive bacteria. For example, certain derivatives exhibited significant inhibitory activity against bacteria like Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus (Xia et al., 2015).
Synthesis Techniques
- Eco-friendly synthesis methods have been developed for this compound derivatives, such as a water-based synthesis technique that avoids toxic solvents and catalysts (Khoeiniha et al., 2017).
Chemical Reactions
- This compound derivatives have been studied for their reaction behaviors, including the Ehrlich's reaction, which provides insights into their chemical properties (Kuroda et al., 2004; Kuroda & Nishio, 2007).
Antineoplastic Properties
- Some derivatives of this compound have been synthesized for their potential antineoplastic (anti-cancer) properties. For example, certain compounds showed cytotoxic activity against renal cancer cells (Pandit & Kapadiya, 2019).
Enzyme Inhibition Studies
- Studies have been conducted on the interaction of triazolyl substituted tetrahydrobenzofuran derivatives with enzymes such as H+,K+-ATPase. These studies provide insights into the medicinal potential of these derivatives (Luo et al., 2015).
Synthesis of Complex Structures
- Tetrahydrobenzofuran derivatives have been utilized in the synthesis of complex structures like the viridin skeleton, demonstrating their versatility in organic synthesis (Akai et al., 2021).
Renewable Biomass Derivatives
- A study has demonstrated the synthesis of acetyl-substituted tetrahydrobenzofuran from renewable furanics, showing the compound's potential in sustainable chemistry applications (Marri et al., 2019).
Computational Studies
- Computational studies have been conducted to optimize the structure of this compound derivatives for their role as DNA gyrase B inhibitors, showcasing the compound's relevance in drug design (Enriz et al., 2023).
Direcciones Futuras
Future research on 4,5,6,7-Tetrahydrobenzofuran could focus on its potential applications in medicine and pharmacology. For instance, one study suggests that it could be used as a potential inhibitor of PDK1 and LDHA enzymes, which are associated with reprogrammed glucose metabolism in proliferating tumor cells .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVAGNVTZICLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

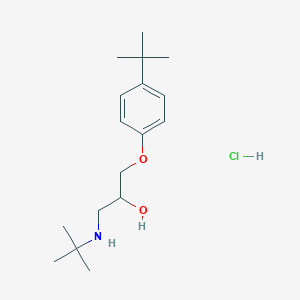
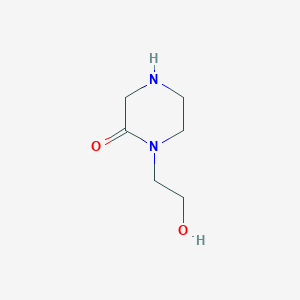


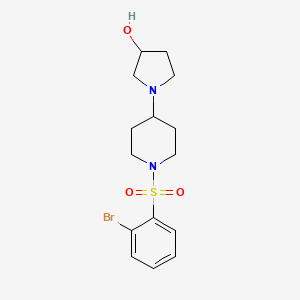
![{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride](/img/structure/B2916803.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)
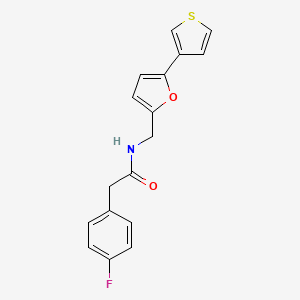
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)
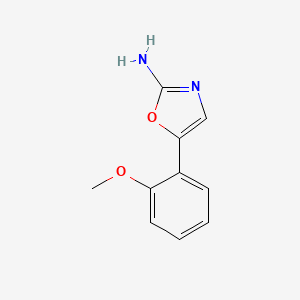


![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)
